昆沙替尼
描述
Quizartinib, also known as AC220 or Vanflyta, is an oral, highly potent, and selective next-generation FLT3 inhibitor . It is used in combination with other medicines (e.g., cytarabine, anthracycline) and alone as maintenance therapy to treat acute myeloid leukemia in patients with a FLT3-ITD mutation . It was approved for medical use in Japan in October 2019, in the United States in July 2023, and the European Union in November 2023 .
Molecular Structure Analysis
Quizartinib is a small molecule inhibitor of the receptor tyrosine kinase FLT3 . Its molecular formula is C29H32N6O4S, and its molecular weight is 560.67 g/mol . Quizartinib and its major active metabolite, AC886, bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity .
Chemical Reactions Analysis
Quizartinib works by inhibiting FLT3 kinase activity, thereby preventing further autophosphorylation, which leads to cell proliferation . It is well-absorbed and undergoes extensive metabolism in the liver, primarily through the CYP3A4 enzyme .
Physical And Chemical Properties Analysis
Quizartinib has a molecular formula of C29H32N6O4S and a molecular weight of 560.67 g/mol . More detailed physical and chemical properties were not found in the search results.
科学研究应用
新诊断急性髓系白血病 (AML) 的治疗
昆沙替尼已获得 FDA 批准,用于与标准阿糖胞苷和蒽环类药物诱导和阿糖胞苷巩固联合使用,以及巩固化疗后对新诊断的 FLT3 内部串联重复 (ITD) 阳性 AML 成人患者进行维持单药治疗 .
与化疗的联合治疗
昆沙替尼与化疗联合使用时,在 FLT3-ITD 阳性新诊断 AML 患者中显示出抗肿瘤活性,且安全性良好 。这种联合治疗代表了这些患者可用的治疗方案的重大进展。
总体生存率的改善
昆沙替尼与标准诱导和巩固化疗联合使用时,与仅接受化疗相比,新诊断 FLT3-ITD 阳性 AML 患者的总体生存率显着提高 .
在无法进行强化诱导化疗的患者中的使用
一项 I/II 期研究探索了昆沙替尼与维奈克拉克斯和地西他滨联合使用作为三联疗法,用于新诊断的 FLT3-ITD 突变型 AML 患者,这些患者不适合进行强化诱导化疗 .
作用机制
Target of Action
Quizartinib is a potent and selective inhibitor of the receptor tyrosine kinase FLT3 . FLT3, also known as CD135, is a proto-oncogene . Mutations in FLT3, particularly internal tandem duplications (ITD), are among the most common mutations in acute myeloid leukemia (AML) and are markers of adverse outcomes .
Mode of Action
Quizartinib and its major active metabolite, AC886, bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity . They have a 10-fold lower affinity towards flt3-itd mutation compared to wild-type flt3 . By inhibiting FLT3, quizartinib prevents the activation of downstream signal transduction pathways that promote the survival and proliferation of leukemia cells .
Biochemical Pathways
The FLT3-ITD mutation leads to constitutively active FLT3, resulting in poorer overall survival and a higher risk of relapse in AML patients . By inhibiting FLT3, quizartinib disrupts these downstream signaling pathways, thereby inhibiting the proliferation of leukemia cells and inducing their apoptosis .
Pharmacokinetics
Quizartinib is administered orally . The volume of distribution at steady state in healthy subjects was estimated to be 275 L . Quizartinib is extensively metabolized, with the metabolites excreted primarily in feces, suggesting hepatobiliary excretion of radioactivity, non-biliary excretion into the gastrointestinal tract, or metabolism within the gastrointestinal tract . No clinically significant differences in the pharmacokinetics of quizartinib were observed when administered with a high-fat, high-calorie meal .
Result of Action
Quizartinib has shown robust clinical activity in patients with FLT3-ITD-mutated relapsed/refractory AML . Multiple clinical trials have demonstrated quizartinib’s efficacy in this patient population . The FDA approval of quizartinib was based on positive results from the QuANTUM-First trial for FLT3-ITD positive AML, where quizartinib combined with standard cytarabine and anthracycline induction and standard cytarabine consolidation, followed by a maintenance monotherapy resulted in a 22% reduction in the risk of death .
Action Environment
The efficacy of quizartinib can be influenced by various environmental factors. For instance, the use of strong CYP3A inhibitors can result in an 82% increase in the area under the curve (AUC) and a 72% increase in the maximum concentration (Cmax) of quizartinib . Additionally, albumin level, age, and body surface area were statistically significant covariates on quizartinib pharmacokinetics . Their individual effects on quizartinib auc and cmax were less than 20% .
生物活性
Quizartinib has been shown to be a potent and selective inhibitor of FLT3 in preclinical studies. It has been shown to inhibit FLT3-mediated cell proliferation and cell cycle progression, and to induce apoptosis in a variety of hematologic malignancies.
Biochemical and Physiological Effects
Quizartinib has been shown to inhibit FLT3-mediated cell proliferation and cell cycle progression in a variety of hematologic malignancies. It has also been shown to induce apoptosis in these cells. In addition, it has been shown to inhibit the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
实验室实验的优点和局限性
Quizartinib is a potent and selective inhibitor of FLT3 and has been studied extensively in preclinical and clinical studies. The main advantage of using quizartinib in laboratory experiments is its high selectivity and potency. It is also relatively easy to obtain and use in laboratory experiments. The main limitation of quizartinib is its relatively short half-life, which can limit its use in long-term experiments.
未来方向
Quizartinib has been approved by the US Food and Drug Administration for the treatment of relapsed or refractory acute myeloid leukemia (Quizartinib). Future research should focus on exploring the potential of quizartinib in the treatment of other hematologic malignancies, such as chronic myeloid leukemia (CML) and myelodysplastic syndrome (MDS). Additionally, research should be conducted to further investigate the mechanism of action of quizartinib and its potential therapeutic applications. Furthermore, research should focus on exploring the potential of quizartinib in combination with other drugs, such as chemotherapy and immunotherapy, to improve the therapeutic efficacy of these drugs. Finally, research should be conducted to investigate the potential of quizartinib in the treatment of solid tumors, such as lung and breast cancer.
属性
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXJKQAOSCOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241746 | |
Record name | Quizartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies. | |
Record name | Quizartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12874 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
950769-58-1 | |
Record name | Quizartinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950769-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quizartinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quizartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12874 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quizartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIZARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。